

3-Acetyl-2-fluoropyridine CAS number 79574-70-2

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Compound of Interest

Compound Name: 3-Acetyl-2-fluoropyridine

Cat. No.: B1337989

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An In-depth Technical Guide to **3-Acetyl-2-fluoropyridine** (CAS 79574-70-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Acetyl-2-fluoropyridine**, a key heterocyclic building block in medicinal chemistry and organic synthesis. It covers physicochemical properties, a detailed potential synthesis protocol, and its strategic applications in drug discovery, with a focus on its structural and functional significance.

Core Compound Properties

3-Acetyl-2-fluoropyridine is an organic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and an acetyl group at the 3-position.^[1] This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.^{[1][2]} The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of derivative compounds.^{[3][4][5]}

Physicochemical Data

The key physicochemical properties of **3-Acetyl-2-fluoropyridine** are summarized below. Data is compiled from various chemical suppliers and predictive models where experimental values are not available.

Property	Value	Source(s)
CAS Number	79574-70-2	[1][6][7]
Molecular Formula	C ₇ H ₆ FNO	[1][6][7][8]
Molecular Weight	139.13 g/mol	[1][6][7][8]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	85 °C @ 10 Torr	[9]
Density	1.175 ± 0.06 g/cm ³ (Predicted)	[9]
pKa	-2.23 ± 0.10 (Predicted)	[9]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[7][9]

Structural Information

Identifier	Value	Source(s)
IUPAC Name	1-(2-fluoropyridin-3-yl)ethan-1-one	[1]
Synonyms	1-(2-Fluoro-3-pyridinyl)ethanone, Ethanone, 1-(2-fluoro-3-pyridinyl)-	[1]
SMILES	<chem>CC(=O)c1ccncc1F</chem>	[1][6]
InChI	InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3	[1][6]

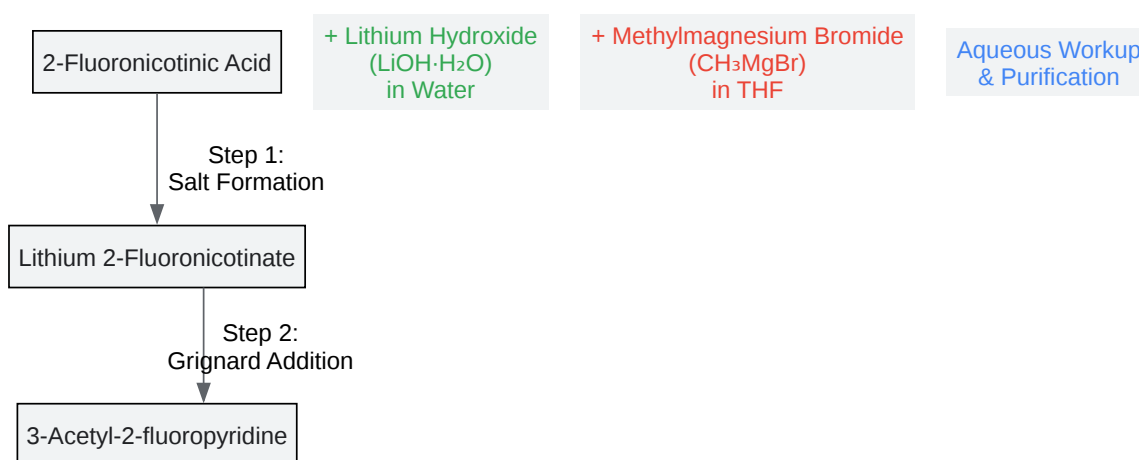
Synthesis and Experimental Protocol

While specific, peer-reviewed synthesis protocols for **3-Acetyl-2-fluoropyridine** are not widely published, a viable synthetic route can be designed based on established organometallic reactions used for analogous compounds, such as 3-acetyl-2-chloropyridine.[10] The following

protocol describes a plausible and detailed methodology for its preparation starting from 2-fluoronicotinic acid.

Proposed Synthesis Workflow

The overall transformation involves the conversion of a carboxylic acid to a methyl ketone, a common strategy in organic synthesis. This is achieved by first forming a lithium salt of the starting material, which is then subjected to nucleophilic addition by a Grignard reagent.



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Caption: Proposed two-step synthesis of **3-Acetyl-2-fluoropyridine**.

Detailed Experimental Protocol

Objective: To synthesize **3-Acetyl-2-fluoropyridine** from 2-fluoronicotinic acid.

Materials:

- 2-Fluoronicotinic acid

- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$)
- Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

Step 1: Formation of Lithium 2-Fluoronicotinate

- In a 250 mL round-bottom flask, dissolve 14.1 g (0.1 mol) of 2-fluoronicotinic acid in 100 mL of deionized water.
- To this solution, add 4.2 g (0.1 mol) of lithium hydroxide monohydrate in portions with stirring. Stir until all solids have dissolved and the solution is clear.
- Remove the water under reduced pressure using a rotary evaporator to yield the crude lithium 2-fluoronicotinate salt.
- Dry the resulting solid under a high vacuum for at least 4 hours to remove any residual water.

Step 2: Grignard Reaction and Formation of **3-Acetyl-2-fluoropyridine**

- Set up a 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
- Suspend the dried lithium 2-fluoronicotinate (from Step 1) in 150 mL of anhydrous THF.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add 70 mL (0.21 mol) of 3.0 M methylmagnesium bromide solution via the dropping funnel over a period of 60 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

Step 3: Workup and Purification

- Cool the reaction mixture back to 0 °C in an ice bath.
- Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash sequentially with 100 mL of saturated NaHCO_3 solution and 100 mL of brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude oil via vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure **3-Acetyl-2-fluoropyridine**.

Applications in Research and Drug Development

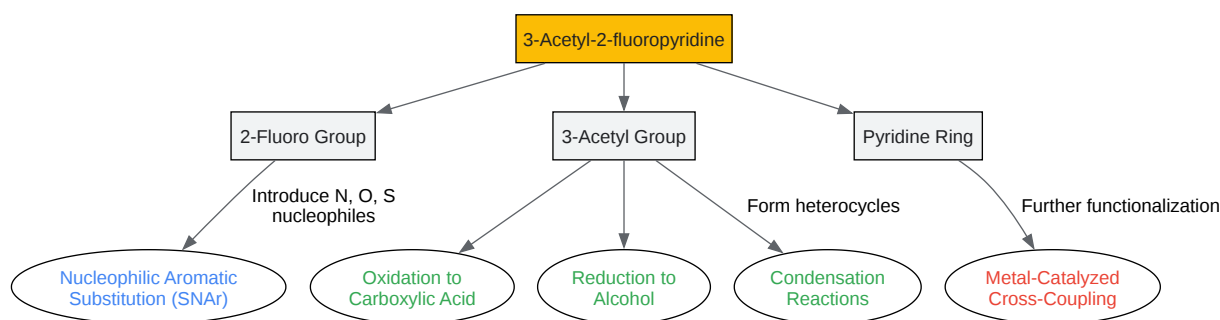
3-Acetyl-2-fluoropyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile intermediate. Its value lies in the strategic combination of its three

key structural features: the pyridine ring, the fluorine atom, and the acetyl group.

The incorporation of a fluorinated pyridine scaffold is a well-established strategy in medicinal chemistry to enhance drug properties such as metabolic stability, target potency, and pharmacokinetics.[4][11] The fluorine atom's high electronegativity can modulate the pKa of the pyridine nitrogen and influence non-covalent interactions within a protein binding site.[3]

Strategic Utility in Synthesis

The functional groups of **3-Acetyl-2-fluoropyridine** offer multiple handles for subsequent chemical modifications, allowing for its integration into diverse molecular architectures.



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Caption: Chemical reactivity and synthetic potential of **3-Acetyl-2-fluoropyridine**.

- **2-Fluoro Group:** The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (S_NAr) reactions. This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur nucleophiles at the 2-position, a common step in building complex heterocyclic systems.
- **3-Acetyl Group:** The carbonyl moiety of the acetyl group is a versatile functional handle.[1] It can be:

- Reduced to an alcohol, which can be further functionalized.
- Oxidized to a carboxylic acid.
- Used in condensation reactions to form larger ring systems like pyrimidines or other fused heterocycles.
- Act as a precursor for halogenation at the alpha-carbon to create a new reactive site.
- Pyridine Ring: The pyridine core itself can participate in metal-catalyzed cross-coupling reactions if further derivatized, or its nitrogen atom can be quaternized to modify solubility and electronic properties.

This combination makes **3-Acetyl-2-fluoropyridine** a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with many organic compounds, **3-Acetyl-2-fluoropyridine** should be handled with care by trained professionals in a well-ventilated chemical fume hood.^[8]

- Hazards: Causes skin irritation and serious eye irritation.^[8] May cause respiratory irritation.^[8] In case of combustion, it may emit toxic fumes.^[8]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of inhalation, use an approved respirator.^[8]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area under an inert atmosphere.^{[7][8]}
- Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing or reducing agents.^[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.^[8]

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References

- 1. CAS 79574-70-2: 3-Acetyl-2-fluoropyridine | CymitQuimica [cymitquimica.com]
- 2. nbinnno.com [nbinnno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 79574-70-2 | 3-Acetyl-2-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. 79574-70-2|3-Acetyl-2-fluoropyridine|BLD Pharm [bldpharm.com]
- 8. keyorganics.net [keyorganics.net]
- 9. 3-Acetyl-2-fluoropyridine CAS#: 79574-70-2 [m.chemicalbook.com]
- 10. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
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